molecular formula C17H17N2+ B11712597 1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium

1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium

Cat. No.: B11712597
M. Wt: 249.33 g/mol
InChI Key: LUGYDRGZQHGHLA-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1,3-DIMETHYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-3-IUM typically involves the reaction of 1,3-dimethylbenzimidazole with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-DIMETHYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one of its substituents is replaced by another group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding benzimidazole derivatives with different functional groups.

Scientific Research Applications

1,3-DIMETHYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1,3-DIMETHYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-3-IUM can be compared with other benzimidazole derivatives such as:

The uniqueness of 1,3-DIMETHYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-3-IUM lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N2+

Molecular Weight

249.33 g/mol

IUPAC Name

1,3-dimethyl-2-[(E)-2-phenylethenyl]benzimidazol-3-ium

InChI

InChI=1S/C17H17N2/c1-18-15-10-6-7-11-16(15)19(2)17(18)13-12-14-8-4-3-5-9-14/h3-13H,1-2H3/q+1/b13-12+

InChI Key

LUGYDRGZQHGHLA-OUKQBFOZSA-N

Isomeric SMILES

CN1C2=CC=CC=C2[N+](=C1/C=C/C3=CC=CC=C3)C

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C=CC3=CC=CC=C3)C

Origin of Product

United States

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